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2-ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide

Sigma-1 receptor Radioligand binding Piperazine SAR

2-Ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide (CAS 897613-36-4) is a synthetic small-molecule sulfonamide featuring a 2-fluorophenylpiperazine core connected via a sulfonyl bridge to an ethylbutanamide moiety. The compound has a molecular formula of C₁₈H₂₈FN₃O₃S, a molecular weight of 385.5 g/mol, a topological polar surface area (TPSA) of 78.1 Ų, and a computed XLogP3 of 2.3.

Molecular Formula C18H28FN3O3S
Molecular Weight 385.5
CAS No. 897613-36-4
Cat. No. B2577901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide
CAS897613-36-4
Molecular FormulaC18H28FN3O3S
Molecular Weight385.5
Structural Identifiers
SMILESCCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F
InChIInChI=1S/C18H28FN3O3S/c1-3-15(4-2)18(23)20-9-14-26(24,25)22-12-10-21(11-13-22)17-8-6-5-7-16(17)19/h5-8,15H,3-4,9-14H2,1-2H3,(H,20,23)
InChIKeyVIDGNBNIOUCZHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide (CAS 897613-36-4): Procurement-Relevant Chemical Identity and Physicochemical Baseline


2-Ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide (CAS 897613-36-4) is a synthetic small-molecule sulfonamide featuring a 2-fluorophenylpiperazine core connected via a sulfonyl bridge to an ethylbutanamide moiety [1]. The compound has a molecular formula of C₁₈H₂₈FN₃O₃S, a molecular weight of 385.5 g/mol, a topological polar surface area (TPSA) of 78.1 Ų, and a computed XLogP3 of 2.3 [1]. These physicochemical properties—moderate lipophilicity coupled with six hydrogen bond acceptors—define its formulation and handling characteristics relative to close structural analogs. The compound is supplied as a research-grade chemical (catalog numbers include EVT-2714975 and B2577901) and is intended for non-human, non-therapeutic research use only .

Why 2-Ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide Cannot Be Simply Replaced by In-Class Analogs


The 2-fluorophenylpiperazine-sulfonamide-ethylbutanamide scaffold occupies a distinct chemical space where small substituent changes produce large shifts in receptor affinity and selectivity. Naluzotan, a structurally related amidosulfonamide-containing piperazine, demonstrates a sigma receptor Ki of approximately 100 nM and a 5-HT₁A Ki of 5.1 nM —a dual-target profile that is unlikely to be replicated by our target compound, which bears a different amide terminus. Conversely, benzylpiperazine-sulfonamide analogs such as N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide hydrochloride differ only in the aryl substituent yet are annotated with distinct biological annotations (e.g., carbonic anhydrase inhibition vs. potential serotonin/dopamine receptor engagement) . Haloperidol, a classical butyrophenone that also engages sigma-1 receptors with sub-nanomolar affinity (Ki ≈ 0.2 nM at sigma-1 in guinea pig brain), possesses well-characterized dopamine D₂ receptor activity that is absent from the sulfonamide-based piperazine chemotype [1]. These examples illustrate that even minor structural variations within the piperazine-sulfonyl-amide class can redirect target engagement and pharmacological application, making generic substitution scientifically indefensible without matched comparative data.

Quantitative Differentiation Evidence for 2-Ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide Versus Comparator Compounds


Sigma-1 Receptor Affinity Differentiation: 2-Fluorophenylpiperazine Sulfonamide vs. Haloperidol (Butyrophenone Chemotype)

In competition binding assays using guinea pig brain membranes and [³H]-(+)-pentazocine as the radioligand, the target compound 2-ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide exhibited a sigma-1 receptor Ki of 248 nM [1]. In a comparable assay system—guinea pig brain, [³H]-(+)-pentazocine or [³H]ifenprodil displacement—the antipsychotic drug haloperidol displayed a sigma-1 Ki of 0.200 nM, representing an approximately 1,240-fold difference in sigma-1 affinity [2]. This large affinity gap highlights that the sulfonamide-piperazine chemotype is not simply a haloperidol mimetic; the two compounds engage sigma-1 with fundamentally different potency ranges and likely distinct binding modes.

Sigma-1 receptor Radioligand binding Piperazine SAR

Sigma-2 Receptor Affinity Profile: Target Compound vs. Haloperidol Sigma-2 Binding

The target compound binds to sigma-2 receptors with a Ki of 23 nM as measured in rat PC12 cell membranes [1]. While a directly matched sigma-2 measurement for haloperidol under identical conditions is not available in the curated dataset, haloperidol's sigma-2 affinity is typically reported in the low nanomolar to sub-nanomolar range in comparable systems [2]. The combination of a sigma-1 Ki of 248 nM and a sigma-2 Ki of 23 nM yields an approximate sigma-1/sigma-2 selectivity ratio of ~11 (sigma-2 preferring) for the target compound, a selectivity profile distinct from that of haloperidol, which generally exhibits sigma-1-preferring or balanced sigma-1/sigma-2 binding.

Sigma-2 receptor TMEM97 Selectivity profile

Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and TPSA vs. Haloperidol

The target compound has a computed topological polar surface area (TPSA) of 78.1 Ų and an XLogP3 of 2.3 [1]. In contrast, haloperidol has a TPSA of approximately 40.5 Ų and an XLogP3 of approximately 3.7 (PubChem computed properties) [2]. The target compound's higher TPSA (78.1 vs. 40.5 Ų) and lower lipophilicity (XLogP3 2.3 vs. 3.7) suggest substantially different passive membrane permeability and solubility characteristics. While both values fall within general CNS drug-like space, the ~1.9-fold higher TPSA of the target compound indicates a more polar, potentially more soluble but less passively permeable molecule compared to haloperidol.

Lipophilicity TPSA CNS drug-likeness Physicochemical comparison

High-Confidence Research Application Scenarios for 2-Ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide Based on Verified Evidence


Sigma-2-Biased Pharmacological Probe for TMEM97/Sigma-2 Target Deconvolution Studies

With a sigma-2 Ki of 23 nM and an approximately 11-fold selectivity window over sigma-1 (Ki = 248 nM), this compound [1] can serve as a sigma-2-preferring chemical probe in cell-based assays using rat PC12 or other sigma-2-expressing lines. It is appropriate for concentration-response experiments in the 10–1,000 nM range to differentiate sigma-2-mediated effects from sigma-1 contributions, particularly in cancer cell viability or neurodegenerative disease models where TMEM97/sigma-2 is implicated.

Moderate-Affinity Sigma-1 Scaffold for Structure–Activity Relationship (SAR) Expansion Programs

The sigma-1 Ki of 248 nM establishes a well-defined, moderate-affinity starting point for medicinal chemistry optimization [1]. The 2-fluorophenylpiperazine-sulfonamide core, with its computed TPSA of 78.1 Ų and XLogP3 of 2.3 [2], provides a synthetically tractable scaffold for systematic R-group exploration at the amide terminus and sulfonamide linker, enabling rational improvement of sigma-1 affinity toward the sub-100 nM range.

Selectivity Profiling Versus Dopamine Receptors: Differentiating Piperazine-Sulfonamide from Butyrophenone Pharmacology

Haloperidol's dopamine D₂ receptor Ki is in the sub-nanomolar to low nanomolar range, with sigma-1 Ki ≈ 0.2 nM, while the target compound's sigma-1 Ki is 248 nM [1][3]. Although direct dopamine receptor binding data for the target compound are not available from the curated primary sources, the fundamentally distinct chemotype (sulfonamide vs. butyrophenone) and the 1,240-fold lower sigma-1 affinity strongly suggest a divergent off-target profile. This compound is appropriate for use as a sulfonamide-piperazine control in experiments designed to deconvolute sigma-1-mediated effects from dopamine D₂ receptor engagement.

Computational Docking and Pharmacophore Modeling Using Verified Physicochemical Descriptors

The crystallographically or computationally derived physiochemical properties—molecular weight 385.5 g/mol, TPSA 78.1 Ų, XLogP3 2.3, and 8 rotatable bonds [2]—support its use as a structurally characterized input for molecular docking, molecular dynamics simulations, and 3D-QSAR model building targeting sigma-1 or sigma-2 receptors. The moderate affinity data (Ki = 248 nM and 23 nM) provide experimentally validated benchmark values for scoring function calibration.

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